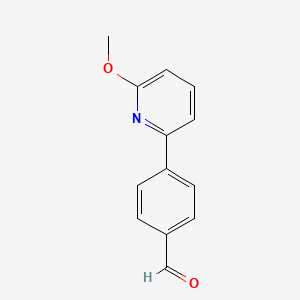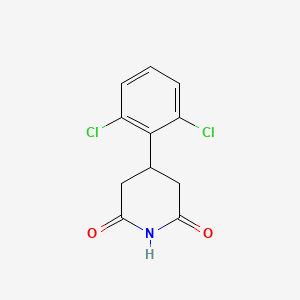
4-(2,6-Dichlorophenyl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2,6-Dichlorophenyl)piperidine-2,6-dione” is a chemical compound with the CAS Number: 371981-22-5 . It has a molecular weight of 258.1 and its IUPAC name is 4-(2,6-dichlorophenyl)-2,6-piperidinedione .
Synthesis Analysis
Piperidine-2,6-diones are privileged heterocyclic scaffolds that are frequently found in numerous drugs . A simple and efficient method for the synthesis of piperidine-2,6-dione from abundant acetates and acrylamides using potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes has been reported . This robust protocol could be performed under solvent-free conditions with excellent functional group tolerance, providing a wide range of piperidine-2,6-diones in good yields .Molecular Structure Analysis
The InChI code for “4-(2,6-Dichlorophenyl)piperidine-2,6-dione” is 1S/C11H9Cl2NO2/c12-7-2-1-3-8(13)11(7)6-4-9(15)14-10(16)5-6/h1-3,6H,4-5H2,(H,14,15,16) .Chemical Reactions Analysis
The synthesis of piperidine-2,6-diones has received considerable attention . They serve as valuable and versatile synthetic intermediates in organic synthesis . A series of important compounds, such as piperidine, can be rapidly constructed with piperidine-2,6-diones as starting material .Physical And Chemical Properties Analysis
“4-(2,6-Dichlorophenyl)piperidine-2,6-dione” is a powder with a melting point of 154-157 degrees . It is stored at room temperature .Safety And Hazards
Direcciones Futuras
The synthesis method of piperidine-2,6-diones allows for the synthesis of CRBN ligands as well as the drug Aminoglutethimide . Importantly, this method could be used for the synthesis of niraparib, a first-line drug for the treatment of ovarian cancer, in seven steps, significantly reducing the synthesis steps and successfully reaching the 100-gram level .
Propiedades
Número CAS |
371981-22-5 |
|---|---|
Nombre del producto |
4-(2,6-Dichlorophenyl)piperidine-2,6-dione |
Fórmula molecular |
C11H9Cl2NO2 |
Peso molecular |
258.10 g/mol |
Nombre IUPAC |
4-(2,6-dichlorophenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H9Cl2NO2/c12-7-2-1-3-8(13)11(7)6-4-9(15)14-10(16)5-6/h1-3,6H,4-5H2,(H,14,15,16) |
Clave InChI |
GNZJINUQGHMRLQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)NC1=O)C2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

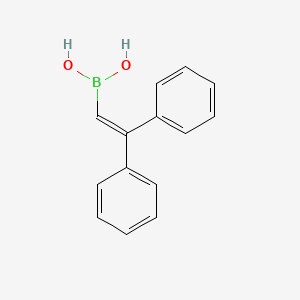
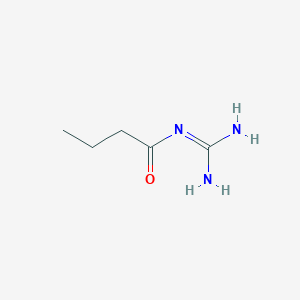
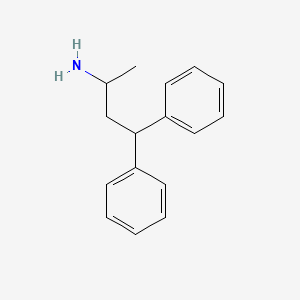
![2-[(4-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B8805300.png)
![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(2-chlorophenyl)methanone](/img/structure/B8805303.png)
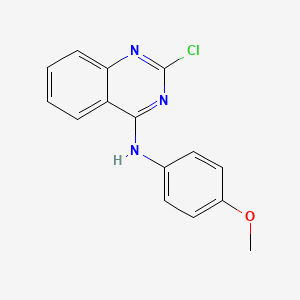
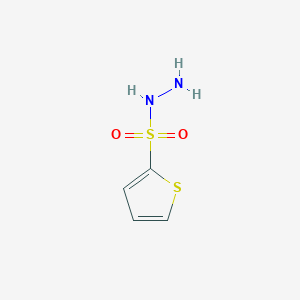
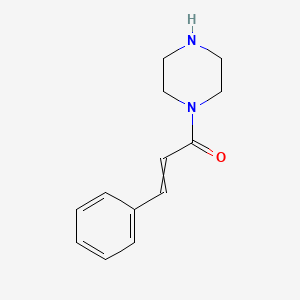
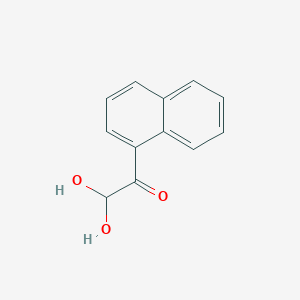

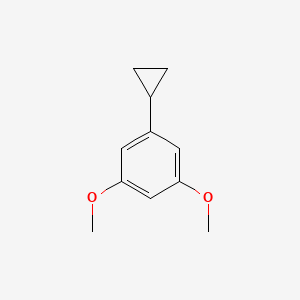
![Tert-butyl 4-[amino(hydroxyimino)methyl]-1-piperidinecarboxylate](/img/structure/B8805355.png)
![2-[1-(Ethoxyimino)propyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-enone](/img/structure/B8805380.png)
